![molecular formula C6H13O7P2-3 B14288648 [Hexoxy(oxido)phosphoryl] phosphate CAS No. 138757-79-6](/img/structure/B14288648.png)
[Hexoxy(oxido)phosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Hexoxy(oxido)phosphoryl] phosphate is a chemical compound with the molecular formula C6H15O7P It is known for its unique structure, which includes a phosphoryl group bonded to an oxido group and a hexoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Hexoxy(oxido)phosphoryl] phosphate typically involves the reaction of hexanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H13OH+POCl3+C5H5N→C6H15O7P+C5H5NHCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process typically includes steps such as distillation and purification to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
[Hexoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The hexoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexoxyphosphoric acid derivatives, while reduction can produce hexoxyphosphine oxides.
Scientific Research Applications
Chemistry
In chemistry, [Hexoxy(oxido)phosphoryl] phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It may serve as a model compound for studying phosphoryl group transfer reactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its role in enzyme inhibition.
Industry
Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which [Hexoxy(oxido)phosphoryl] phosphate exerts its effects involves the interaction of its phosphoryl group with target molecules. This interaction can lead to the formation of stable complexes or the transfer of the phosphoryl group to other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [Oxido(propoxy)phosphoryl] phosphate
- [Oxido(butoxy)phosphoryl] phosphate
- [Oxido(pentoxy)phosphoryl] phosphate
Uniqueness
Compared to similar compounds, [Hexoxy(oxido)phosphoryl] phosphate is unique due to its hexoxy group, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Properties
CAS No. |
138757-79-6 |
|---|---|
Molecular Formula |
C6H13O7P2-3 |
Molecular Weight |
259.11 g/mol |
IUPAC Name |
[hexoxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/C6H16O7P2/c1-2-3-4-5-6-12-15(10,11)13-14(7,8)9/h2-6H2,1H3,(H,10,11)(H2,7,8,9)/p-3 |
InChI Key |
QWGFJBVCQAKNFA-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCOP(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
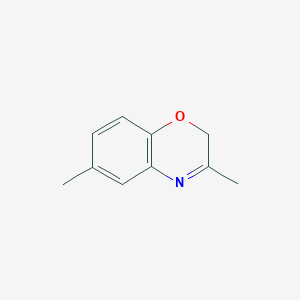

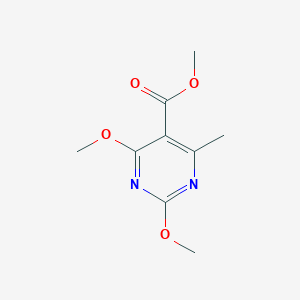
![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
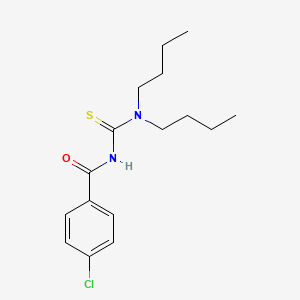
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
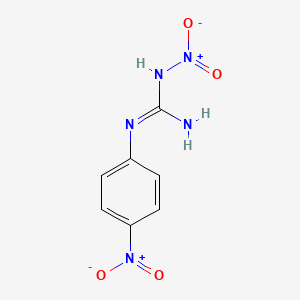
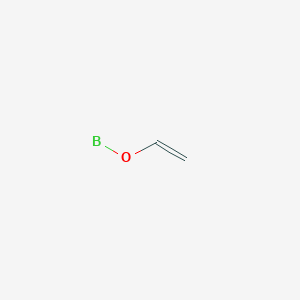
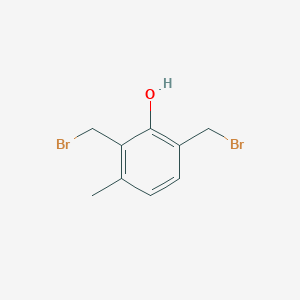
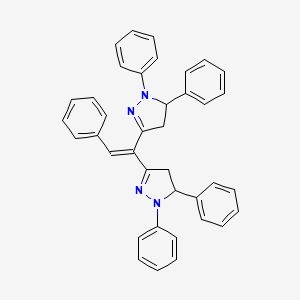
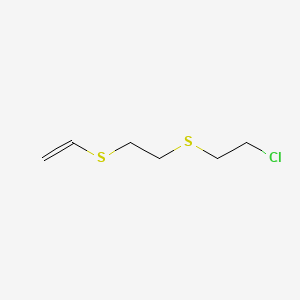
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
